Methyl 8-amino-2-naphthoate

Description

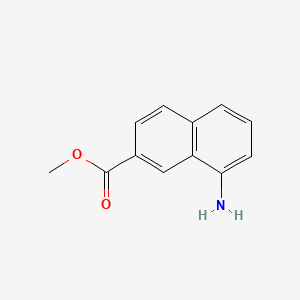

Methyl 8-amino-2-naphthoate is a naphthalene-derived compound featuring an amino (-NH₂) group at the 8-position and a methyl ester (-COOCH₃) at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the formation of aminals and imines when reacted with aldehydes like formaldehyde . Its structural framework enables reactivity at both the amino and ester functional groups, making it valuable for pharmaceutical and materials chemistry applications.

Properties

CAS No. |

168901-53-9 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.225 |

IUPAC Name |

methyl 8-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,13H2,1H3 |

InChI Key |

WVPKJZOHAGFBBA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=CC=C2N)C=C1 |

Synonyms |

2-Naphthalenecarboxylicacid,8-amino-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity

Methyl 5-methoxy-8-aryl-1-naphthoate

- Structure : Features a methoxy (-OCH₃) group at the 5-position and an aryl substituent at the 8-position.

- Reactivity: The methoxy group acts as an electron-donating substituent, enhancing aromatic stability and directing electrophilic substitution. Unlike Methyl 8-amino-2-naphthoate, it lacks nucleophilic amino groups, limiting its utility in imine/aminal formation .

- Applications : Primarily used in Pd-catalyzed coupling reactions under basic conditions (Cs₂CO₃/THF/H₂O) .

Methyl Salicylate

- Structure : A methyl ester of salicylic acid with a hydroxyl (-OH) group adjacent to the ester.

- Reactivity: The hydroxyl group enables intramolecular hydrogen bonding, increasing stability and resistance to hydrolysis compared to this compound. Its applications focus on anti-inflammatory agents rather than synthetic intermediates .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Complex bicyclic diterpenes with methyl ester termini.

- Reactivity: Hydrophobic backbone limits solubility in polar solvents, contrasting with the polar amino group in this compound. These esters are primarily studied in natural product chemistry for their role in plant resin biosynthesis .

Physical and Chemical Properties

While direct data for this compound is scarce, comparisons can be inferred from related methyl esters (Table 1):

Notes:

- The amino group in this compound enhances nucleophilicity, enabling condensation reactions absent in methoxy- or hydroxyl-substituted analogs.

- Steric hindrance in diterpene esters reduces reactivity compared to planar naphthalene derivatives.

Q & A

Q. What are the optimal synthetic routes for Methyl 8-amino-2-naphthoate, considering yield and purity?

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ester and amine functionality. Key signals include the methoxy group (~3.9 ppm, singlet) and aromatic protons (7.0–8.5 ppm). FT-IR should show C=O stretch (~1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) quantifies purity. Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What solvent systems are recommended for this compound in chromatographic analyses?

- Methodological Answer : Use reverse-phase HPLC with mobile phases like acetonitrile/water (60:40 v/v) + 0.1% formic acid to enhance peak symmetry. For TLC, ethyl acetate/hexane (3:7) with UV visualization is effective. Ensure solubility in DMSO or DMF for stock solutions, but avoid halogenated solvents (e.g., chloroform) due to potential amine reactivity .

Advanced Research Questions

Q. How should researchers design in vivo and in vitro studies to assess this compound’s toxicity?

- Methodological Answer :

- In vitro : Use human liver cell lines (e.g., HepG2) for metabolic toxicity screening. Measure IC₅₀ via MTT assays and monitor apoptosis markers (e.g., caspase-3). Include positive controls (e.g., naphthalene derivatives) and vehicle controls (DMSO < 0.1%).

- In vivo : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure in rodents). Monitor biomarkers like serum ALT/AST for hepatotoxicity. Ensure randomization, blinding, and compliance with risk-of-bias criteria (e.g., dose allocation concealment, outcome reporting) .

Q. How can HPLC methods be validated for quantifying this compound in biological matrices?

- Methodological Answer : Validate according to ICH Q2(R1) guidelines:

- Linearity : 5-point calibration curve (0.1–50 µg/mL) in plasma/urine.

- Accuracy/Precision : Spike recovery (≥85%) and ≤15% RSD.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

Use internal standards (e.g., deuterated analogs) to correct matrix effects. Stability tests (freeze-thaw, short-term storage) are critical for bioanalytical reliability .

Q. What strategies resolve contradictions in toxicity data between studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dose regimens, species differences). Replicate studies under standardized conditions (e.g., ISO 10993 for biocompatibility). Use toxicokinetic modeling to correlate exposure levels with adverse outcomes. Cross-reference with structural analogs (e.g., 2-methylnaphthalene) to infer mechanistic plausibility .

Q. How do pH and temperature impact this compound’s stability and degradation pathways?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A):

- pH Stability : Test buffers (pH 3–9) at 25°C. Monitor degradation via HPLC. Acidic conditions may hydrolyze the ester group.

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., 8-amino-2-naphthoic acid) indicate ester bond susceptibility. Use Arrhenius plots to predict shelf life .

Q. What are best practices for ensuring reproducibility in experimental results?

- Methodological Answer :

- Precision : Triplicate measurements with statistical analysis (ANOVA, p < 0.05).

- Documentation : Detailed protocols for synthesis, instrumentation parameters, and data processing.

- Collaborative Trials : Inter-laboratory validation using shared reference standards.

Address batch-to-batch variability by characterizing starting materials (e.g., 8-amino-2-naphthoic acid purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.